molecular formula C9H13N3O B13288585 3-Amino-3-(6-methylpyridin-3-yl)propanamide

3-Amino-3-(6-methylpyridin-3-yl)propanamide

Cat. No.: B13288585
M. Wt: 179.22 g/mol
InChI Key: SMQRWRBQTGXBEQ-UHFFFAOYSA-N
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Description

3-Amino-3-(6-methylpyridin-3-yl)propanamide is an organic compound with the molecular formula C₉H₁₃N₃O It is characterized by the presence of an amino group, a pyridine ring with a methyl substituent, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(6-methylpyridin-3-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-methylpyridine.

    Formation of Intermediate: The 6-methylpyridine is subjected to a series of reactions to introduce the amino group and the propanamide moiety. This may involve nitration, reduction, and amidation reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and intermediates.

    Optimization of Reaction Parameters: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

    Purification Techniques: Employing advanced purification techniques like crystallization, distillation, and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(6-methylpyridin-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The amino and pyridine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-Amino-3-(6-methylpyridin-3-yl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(6-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways: Biological pathways affected by the compound, leading to its observed effects. This may involve inhibition or activation of specific enzymes, modulation of signaling pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(6-methylpyridin-2-yl)propanamide: A closely related compound with a similar structure but differing in the position of the methyl group on the pyridine ring.

    3-Amino-3-(6-methylpyridin-4-yl)propanamide: Another similar compound with the methyl group located at a different position on the pyridine ring.

Uniqueness

3-Amino-3-(6-methylpyridin-3-yl)propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-amino-3-(6-methylpyridin-3-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6-2-3-7(5-12-6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13)

InChI Key

SMQRWRBQTGXBEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(CC(=O)N)N

Origin of Product

United States

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